"physical and chemical properties of 1H-Cyclopenta[b]pyridine"
"physical and chemical properties of 1H-Cyclopenta[b]pyridine"
An In-depth Technical Guide to the Physical and Chemical Properties of 1H-Cyclopenta[b]pyridine
Executive Summary: The 1H-Cyclopenta[b]pyridine core, a fused heterocyclic system also known as pyrindine, represents a privileged scaffold in medicinal chemistry and materials science. Its unique structure, combining an electron-deficient pyridine ring with an electron-rich cyclopentadiene moiety, imparts a rich and versatile chemical character. This guide provides a comprehensive overview of the physical and chemical properties of 1H-Cyclopenta[b]pyridine and its derivatives. Notably, the parent aromatic compound is rarely isolated, with the literature focusing heavily on its more stable dihydro and substituted analogues. Therefore, this document synthesizes available experimental data on key derivatives with theoretical and computed data for the parent compound to provide a holistic and practical understanding for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Medicinal Importance
The fusion of a pyridine ring with a five-membered carbocycle creates the cyclopenta[b]pyridine framework. This structural motif is not merely a synthetic curiosity but is embedded within the core of several clinically significant therapeutic agents. Its prevalence in marketed drugs underscores the importance of understanding its fundamental properties for the rational design of new chemical entities.
Prominent examples include:
-
Ubrogepant and Atogepant: These small molecule calcitonin gene-related peptide (CGRP) receptor antagonists, approved for the treatment of migraine, feature a complex cyclopenta[b]pyridine core, highlighting the scaffold's utility in targeting protein-protein interactions.[1]
-
Cefpirome: A fourth-generation cephalosporin antibiotic, Cefpirome utilizes a derivative, 6,7-dihydro-5H-cyclopenta[b]pyridine, as a key synthetic intermediate, demonstrating the framework's value in the synthesis of complex antibacterial agents.[1]
The scaffold's rigid, planar structure and its unique electronic distribution make it an attractive starting point for developing inhibitors for various enzymes, including methionine adenosyltransferase 2A (MAT2A) and topoisomerase IIα.[1] This guide serves as a foundational resource for professionals working to harness the potential of this versatile heterocyclic system.
Molecular Structure and Properties
Identification and Core Structure
The fundamental properties of the parent 1H-Cyclopenta[b]pyridine molecule are summarized below. It is identified by the CAS Number 270-88-2.[2]
| Identifier | Value | Source |
| IUPAC Name | 1H-cyclopenta[b]pyridine | PubChem[2] |
| CAS Number | 270-88-2 | PubChem[2] |
| Molecular Formula | C₈H₇N | PubChem[2] |
| Molecular Weight | 117.15 g/mol | PubChem[2] |
| Canonical SMILES | C1=CC2=CC=CNC2=C1 | PubChem[2] |
| InChI Key | FGFBEHFJSQBISW-UHFFFAOYSA-N | PubChem[2] |
| Synonyms | Pyrindine, 1H-Cyclopenta(b)pyridine | PubChem[2] |
graph "molecule_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10];// Atom positions N [label="N", pos="0,1.2!", fontcolor="#EA4335"]; C2 [label="C", pos="1.2,0.8!"]; C3 [label="C", pos="1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="-1.2,-0.8!"]; C5 [label="C", pos="-2.4,0!"]; C6 [label="C", pos="-2.4,1.5!"]; C7 [label="C", pos="-1.2,2.0!"]; C7a [label="C", pos="-1.2,0.8!"]; H1a [label="H", pos="-3.2, -0.5!"]; H1b [label="H", pos="-3.2, 0.5!"];
// Atom Numbering N_num [label="1", pos="0.3,1.5!", fontcolor="#5F6368"]; C2_num [label="2", pos="1.5,1.1!", fontcolor="#5F6368"]; C3_num [label="3", pos="1.5,-1.1!", fontcolor="#5F6368"]; C4_num [label="4", pos="0,-1.9!", fontcolor="#5F6368"]; C4a_num [label="4a", pos="-1.6,-1.1!", fontcolor="#5F6368"]; C5_num [label="5", pos="-2.8,0!", fontcolor="#5F6368"]; C6_num [label="6", pos="-2.8,1.5!", fontcolor="#5F6368"]; C7_num [label="7", pos="-1.2,2.4!", fontcolor="#5F6368"]; C7a_num [label="7a", pos="-1.6,1.1!", fontcolor="#5F6368"];
// Bonds N -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C7a [label=""]; C7a -- N [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C7a [label=""]; C5 -- H1a; C5 -- H1b;
// Double bonds edge [penwidth=3]; C2 -- C3; C4 -- C4a; N -- C7a; C6 -- C7; }
Physical Properties
| Property | 1H-Cyclopenta[b]pyridine (Computed) | 6,7-dihydro-5H-cyclopenta[b]pyridine (Experimental) |
| Appearance | - | Clear colorless to brownish liquid |
| Boiling Point | Not Available | 108-110 °C (at 66 mmHg) |
| Density | Not Available | 1.018 g/cm³ |
| Flash Point | Not Available | 67 °C |
| Refractive Index | Not Available | 1.647 |
| XLogP3 | 1.7 | Not Available |
| Stability | Limited | Stable at room temperature in closed containers |
Data for the dihydro- derivative sourced from commercial supplier information. Computed data from PubChem.[2]
Spectroscopic Characterization (Predicted and Comparative)
While experimental spectra for the parent 1H-Cyclopenta[b]pyridine are scarce, its spectroscopic features can be reliably predicted based on the well-understood characteristics of its constituent aromatic rings and data from its derivatives.
¹H and ¹³C NMR Spectroscopy
The proton and carbon environments in 1H-Cyclopenta[b]pyridine are distinct, leading to a predictable NMR spectrum. Protons and carbons on the electron-deficient pyridine ring are expected to be deshielded (appear at higher ppm), while those on the cyclopentadiene moiety will be in a more typical aliphatic/olefinic region.
Predicted ¹H NMR Chemical Shifts:
| Proton(s) | Environment | Predicted Shift (ppm) | Rationale / Comparison |
|---|---|---|---|
| H-2, H-4 | α, γ to Pyridine N | δ 8.5 - 8.8 | Highly deshielded due to N electronegativity. (Pyridine α-H: ~8.5 ppm).[3] |
| H-3 | β to Pyridine N | δ 7.2 - 7.6 | Less deshielded than α/γ positions. (Pyridine β-H: ~7.2 ppm).[3] |
| H-6, H-7 | Olefinic | δ 6.5 - 7.0 | Typical range for cyclopentadiene protons. |
| H-5 (CH₂) | Allylic | δ 3.0 - 3.5 | Allylic to two double bonds, expected to be deshielded. |
Predicted ¹³C NMR Chemical Shifts:
| Carbon(s) | Environment | Predicted Shift (ppm) | Rationale / Comparison |
|---|---|---|---|
| C-2, C-4, C-7a | Aromatic (Pyridine) | δ 145 - 155 | Deshielded carbons adjacent to nitrogen or at the ring fusion. (Pyridine α-C: ~150 ppm).[3][4] |
| C-3, C-4a | Aromatic (Pyridine) | δ 120 - 140 | Other pyridine ring carbons. (Pyridine β,γ-C: ~124, 136 ppm).[3][4] |
| C-6, C-7 | Olefinic | δ 130 - 135 | Typical range for sp² carbons in a five-membered ring. |
| C-5 | Aliphatic (CH₂) | δ 30 - 40 | Aliphatic sp³ carbon. |
Infrared (IR) Spectroscopy
The IR spectrum of 1H-Cyclopenta[b]pyridine is expected to show characteristic absorptions corresponding to its aromatic and aliphatic components.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine & C₅H₄ part) |
| 3000 - 2850 | C-H Stretch | Aliphatic C-H (CH₂) |
| 1620 - 1570 | C=N Stretch | Pyridine Ring |
| 1580 - 1450 | C=C Stretch | Aromatic Ring Vibrations |
| 900 - 675 | C-H Bend | Out-of-plane bending for substituted aromatic rings |
Predictions are based on standard IR correlation tables and data for pyridine.[5]
Mass Spectrometry
In mass spectrometry, 1H-Cyclopenta[b]pyridine is expected to show a prominent molecular ion peak followed by fragmentation patterns characteristic of aromatic nitrogen heterocycles.
-
Molecular Ion (M⁺•): m/z = 117, corresponding to the molecular weight of C₈H₇N.
-
Key Fragmentation: A likely fragmentation pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring, a characteristic fragmentation for pyridine-containing compounds, leading to a fragment at m/z = 90.
Chemical Reactivity and Synthesis
The chemistry of 1H-Cyclopenta[b]pyridine is dictated by the interplay between its two fused rings. This duality provides multiple avenues for functionalization.
Acidity of the Methylene Bridge (C-5)
A paramount feature of this molecule is the acidity of the protons at the C-5 position. Analogous to cyclopentadiene (pKa ≈ 16), these protons can be readily removed by a suitable base (e.g., organolithiums, sodium hydride) to generate the cyclopenta[b]pyridinyl anion . This anion is aromatic, possessing a 6π-electron system in the five-membered ring, which is delocalized across the entire fused system. This deprotonation is a key step in the synthesis of organometallic complexes and for introducing substituents at the C-5 position via reaction with electrophiles.[6]
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring has a strong electron-withdrawing inductive effect, making the ring electron-deficient and influencing its susceptibility to substitution reactions.
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is activated towards attack by nucleophiles. This reaction is highly regioselective, favoring substitution at the C-2 and C-4 positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be stabilized by the electronegative nitrogen atom.[7][8][9] For SₙAr to proceed, a good leaving group (e.g., a halide) must be present at the C-2 or C-4 position.
-
Electrophilic Aromatic Substitution (SₑAr): Conversely, the electron-deficient nature of the ring deactivates it towards electrophilic attack. SₑAr reactions on the pyridine ring require harsh conditions (e.g., high temperatures, strong acids) and proceed with low yields.[10][11] Substitution, when it does occur, is directed to the C-3 and C-5 positions. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring.[10]
Synthesis Strategies: A Protocol for Dihydro-Derivatives
Direct synthesis of the parent 1H-Cyclopenta[b]pyridine is not well-documented. However, robust methods exist for its more stable and synthetically useful derivatives. A highly efficient multicomponent reaction for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles has been developed, showcasing a modern approach to this scaffold.[12]
Experimental Protocol: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles [12]
-
Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the appropriate 2,5-diarylidenecyclopentanone derivative (1.0 eq.).
-
Addition of Reagents: Add propanedinitrile (1.0 eq.) and sodium alkoxide (sodium ethoxide or sodium methoxide, 1.0 eq.) to the flask.
-
Solvent and Reflux: Add the corresponding anhydrous alcohol (ethanol for sodium ethoxide, methanol for sodium methoxide) as the solvent. Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with cold distilled water, which will cause the product to precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold alcohol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the highly functionalized cyclopenta[b]pyridine derivative.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Cyclopenta[b]pyridine | C8H7N | CID 17977055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Pyridine [webbook.nist.gov]
- 6. Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 11. scribd.com [scribd.com]
- 12. pubs.acs.org [pubs.acs.org]
